2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine introduction
2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine introduction
An In-Depth Technical Guide to 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: A Cornerstone Intermediate in Kinase Inhibitor Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a pivotal intermediate in the field of medicinal chemistry. We will delve into its chemical properties, the strategic importance of its protecting group, detailed synthesis protocols, and its critical role as a precursor to a class of highly significant therapeutic agents, particularly cyclin-dependent kinase (CDK) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.
Introduction: The Unassuming Architect of Potent Biologics
At first glance, 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a moderately complex heterocyclic compound. However, its true significance lies in its role as a highly versatile and strategically designed building block. The purine core is a privileged scaffold in medicinal chemistry, mimicking the endogenous adenine structure of ATP, while the two chlorine atoms at the C2 and C6 positions act as reactive handles for sequential and selective chemical modifications.
The introduction of the tetrahydropyranyl (THP) group at the N9 position is a crucial chemical decision. It serves as a protecting group, preventing unwanted side reactions at this nitrogen during the modification of the C2 and C6 positions. This protection is key to the controlled, stepwise synthesis of complex 2,6,9-trisubstituted purines, a class of compounds that includes potent and selective inhibitors of cyclin-dependent kinases (CDKs) like Roscovitine (Seliciclib) and Olomoucine.[1][2][3] These inhibitors have been instrumental in cancer research and are being explored for treating a range of other diseases.[4]
Core Compound Profile and Characterization
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in complex syntheses.
Chemical and Physical Properties
The key properties of 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine are summarized below, providing essential data for reaction planning and safety assessment.[5][6]
| Property | Value | Source |
| IUPAC Name | 2,6-dichloro-9-(oxan-2-yl)purine | PubChem[5] |
| CAS Number | 20419-68-5 | ChemicalBook, PubChem[5][7] |
| Molecular Formula | C₁₀H₁₀Cl₂N₄O | PubChem[5] |
| Molecular Weight | 273.12 g/mol | PubChem[5] |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Soluble in DMSO, Dichloromethane | Generic Supplier Data |
Structural Representation
The molecular structure is key to understanding its reactivity. The purine core's aromaticity and the distinct electronic environments of the C2 and C6 carbons are central to its synthetic utility.
Caption: Chemical structure of 2,6-dichloro-9-(oxan-2-yl)purine.
Spectroscopic Characterization
Confirmation of the compound's identity and purity is typically achieved through standard analytical techniques. While specific spectra vary by instrument and solvent, representative data are available from chemical suppliers and databases.[8][9]
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the C8 proton of the purine ring, and a complex set of multiplets for the protons of the THP ring.
-
¹³C NMR: The carbon spectrum will show distinct signals for the two chlorinated carbons (C2 and C6) in the purine ring, along with other aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing two chlorine atoms, confirming the molecular formula.
The Tetrahydropyranyl (THP) Protecting Group: A Strategic Choice
The use of a protecting group on the N9 nitrogen of the purine is essential for directing the regioselectivity of subsequent substitution reactions. The THP group is an acetal, which is stable under a wide range of conditions but can be easily removed when desired.
Rationale for Protection
-
Stability: The THP ether is stable to strongly basic conditions, organometallic reagents, and nucleophiles, which are often used in the modification of the C2 and C6 positions.[10]
-
Ease of Introduction: It is readily introduced by reacting the N9-H of 2,6-dichloropurine with 3,4-dihydro-2H-pyran (DHP) under mild acidic catalysis.[11]
-
Facile Removal: The THP group can be cleanly removed via acid-catalyzed hydrolysis, regenerating the N9-H without disturbing other parts of the molecule.[10][11] This orthogonality is a cornerstone of modern synthetic strategy.
Caption: The strategic cycle of THP protection and deprotection.
Synthesis Protocol: A Validated Methodology
The synthesis of 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a well-established procedure. The following protocol is a representative method for its preparation on a laboratory scale.
Experimental Protocol
Reaction: 2,6-Dichloropurine + 3,4-Dihydro-2H-pyran → 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Materials:
-
2,6-Dichloropurine (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 - 0.1 eq, catalytic)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Ethyl Acetate)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,6-dichloropurine and the anhydrous solvent.
-
Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid monohydrate to the suspension.
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) dropwise to the stirring mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 2,6-dichloropurine is consumed (typically several hours to overnight).
-
Workup:
-
Once the reaction is complete, quench the catalyst by adding a small amount of a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
Causality: The acid catalyst (TsOH) protonates the DHP, making it a more reactive electrophile that is readily attacked by the N9 nitrogen of the purine ring. Anhydrous conditions are crucial to prevent the hydrolysis of the DHP and the resulting THP-ether product.
Application as a Precursor to Cyclin-Dependent Kinase (CDK) Inhibitors
The primary value of this dichloropurine intermediate is its utility in the synthesis of 2,6,9-trisubstituted purines. The differential reactivity of the C6 and C2 chlorine atoms allows for sequential nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward path to complex molecules.
Case Study: Synthesis of (R)-Roscovitine
Roscovitine (Seliciclib) is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, and CDK7, and was one of the first CDK inhibitors to enter clinical trials.[4][12] Its synthesis highlights the strategic utility of our title compound.
Synthetic Workflow:
-
Step 1: Substitution at C6: The C6-Cl is more labile than the C2-Cl. Reaction of 2,6-dichloro-9-(THP)-purine with benzylamine, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like n-butanol at elevated temperatures, selectively displaces the C6 chlorine.
-
Step 2: Substitution at C2: The resulting 2-chloro-6-benzylamino-9-(THP)-purine is then reacted with a second amine, (R)-2-amino-1-butanol, at a higher temperature to displace the less reactive C2 chlorine.
-
Step 3: Deprotection: The final step involves the removal of the THP protecting group under acidic conditions (e.g., aqueous HCl or acetic acid) to yield (R)-Roscovitine.
Caption: Synthetic pathway from the core intermediate to (R)-Roscovitine.
Mechanism of Action of Derived Purine Analogs
The therapeutic effect of compounds like Roscovitine stems from their ability to inhibit CDKs. This mechanism is directly related to the purine scaffold inherited from the starting intermediate.
-
Competitive ATP Inhibition: CDKs are kinases that transfer a phosphate group from ATP to a substrate protein. The 2,6,9-trisubstituted purine core of Roscovitine mimics the adenine base of ATP.[2]
-
Binding Pocket Occupancy: Roscovitine binds to the ATP-binding pocket of the CDK enzyme. The purine core forms key hydrogen bonds in the hinge region of the kinase, similar to ATP, while the substituents at the C2, C6, and N9 positions occupy adjacent pockets, conferring both potency and selectivity.[2][13] By occupying this site, Roscovitine prevents ATP from binding, thereby inhibiting the kinase's catalytic activity.
Sources
- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | C10H10Cl2N4O | CID 270265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 20419-68-5 [chemicalbook.com]
- 8. 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine(20419-68-5) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
